Cas no 5394-87-6 (2-Isopropoxy-2-phenylacetic acid)

2-Isopropoxy-2-phenylacetic acid is a versatile organic compound characterized by its phenylacetic acid core substituted with an isopropoxy group at the alpha position. This structural feature imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and fine chemical synthesis. Its isopropoxy moiety enhances solubility in organic solvents, facilitating its use in coupling reactions and esterifications. The compound’s stability under mild conditions allows for controlled functionalization, enabling precise modifications in target molecules. It is particularly useful in the preparation of chiral derivatives and bioactive compounds, where its steric and electronic properties influence selectivity. Suitable for research and industrial applications requiring tailored carboxylic acid intermediates.
2-Isopropoxy-2-phenylacetic acid structure
5394-87-6 structure
商品名:2-Isopropoxy-2-phenylacetic acid
CAS番号:5394-87-6
MF:C11H14O3
メガワット:194.22700
MDL:MFCD16661867
CID:378887
PubChem ID:219469

2-Isopropoxy-2-phenylacetic acid 化学的及び物理的性質

名前と識別子

    • Benzeneacetic acid, a-(1-methylethoxy)-
    • 2-phenyl-2-propan-2-yloxyacetic acid
    • Isopropoxy(phenyl)acetic acid
    • 2-ISOPROPOXY-2-PHENYLACETIC ACID
    • ISOPROPOXYPHENYLACETIC ACID
    • Isopropoxy-phenyl-essigsaeure
    • phenyl(propan-2-yloxy)acetic acid
    • MFCD16661867
    • 2-phenyl-2-(propan-2-yloxy)acetic acid
    • EN300-219379
    • DTXSID60277094
    • CS-0212465
    • Z316259256
    • JWSLLZBWSRRXGC-UHFFFAOYSA-N
    • AKOS009167521
    • 2-ISOPROPOXY-2-PHENYLACETICACID
    • NSC-837
    • NSC837
    • 5394-87-6
    • SCHEMBL3940548
    • 2-Isopropoxy-2-phenylacetic acid
    • MDL: MFCD16661867
    • インチ: InChI=1S/C11H14O3/c1-8(2)14-10(11(12)13)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,12,13)
    • InChIKey: JWSLLZBWSRRXGC-UHFFFAOYSA-N
    • ほほえんだ: CC(C)OC(C1=CC=CC=C1)C(=O)O

計算された属性

  • せいみつぶんしりょう: 194.09400
  • どういたいしつりょう: 194.094
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 183
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 46.5A^2

じっけんとくせい

  • 密度みつど: 1.117
  • ふってん: 310.4°C at 760 mmHg
  • フラッシュポイント: 117.7°C
  • 屈折率: 1.521
  • PSA: 46.53000
  • LogP: 2.23730

2-Isopropoxy-2-phenylacetic acid セキュリティ情報

2-Isopropoxy-2-phenylacetic acid 税関データ

  • 税関コード:2918990090
  • 税関データ:

    中国税関コード:

    2918990090

    概要:

    2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

2-Isopropoxy-2-phenylacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-219379-10.0g
2-phenyl-2-(propan-2-yloxy)acetic acid
5394-87-6 95.0%
10.0g
$2712.0 2025-03-21
abcr
AB309681-250 mg
2-Isopropoxy-2-phenylacetic acid, 95%; .
5394-87-6 95%
250 mg
€297.00 2023-07-19
Enamine
EN300-219379-5.0g
2-phenyl-2-(propan-2-yloxy)acetic acid
5394-87-6 95.0%
5.0g
$1400.0 2025-03-21
TRC
I918198-100mg
2-Isopropoxy-2-phenylacetic acid
5394-87-6
100mg
$115.00 2023-05-18
TRC
I918198-250mg
2-Isopropoxy-2-phenylacetic acid
5394-87-6
250mg
$242.00 2023-05-18
Enamine
EN300-219379-2.5g
2-phenyl-2-(propan-2-yloxy)acetic acid
5394-87-6 95.0%
2.5g
$743.0 2025-03-21
abcr
AB309681-250mg
2-Isopropoxy-2-phenylacetic acid, 95%; .
5394-87-6 95%
250mg
€297.00 2025-03-19
Aaron
AR00DB2F-250mg
Isopropoxy(phenyl)acetic acid
5394-87-6 95%
250mg
$263.00 2025-01-24
1PlusChem
1P00DAU3-1g
Isopropoxy(phenyl)acetic acid
5394-87-6 97%
1g
$513.00 2025-02-26
1PlusChem
1P00DAU3-100mg
Isopropoxy(phenyl)acetic acid
5394-87-6 95%
100mg
$171.00 2025-03-13

2-Isopropoxy-2-phenylacetic acid 関連文献

2-Isopropoxy-2-phenylacetic acidに関する追加情報

Professional Introduction to 2-Isopropoxy-2-phenylacetic Acid (CAS No. 5394-87-6)

2-Isopropoxy-2-phenylacetic acid, with the chemical formula C10H12O3, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, identified by its CAS number CAS No. 5394-87-6, has garnered attention due to its versatile applications and structural properties that make it a valuable intermediate in synthetic chemistry.

The molecular structure of 2-isopropoxy-2-phenylacetic acid features a phenyl ring substituted with an isopropoxy group at the alpha position relative to a carboxylic acid moiety. This configuration imparts unique reactivity, making it a useful building block for the synthesis of more complex molecules. The presence of both an isopropoxy and a phenyl group enhances its utility in various chemical transformations, including esterification, reduction, and coupling reactions.

In recent years, 2-isopropoxy-2-phenylacetic acid has been explored for its potential in pharmaceutical applications. Its structural motif is reminiscent of many biologically active compounds, suggesting that it could serve as a precursor for drug development. Specifically, researchers have been interested in its role as a precursor for nonsteroidal anti-inflammatory drug (NSAID) analogs. The phenyl ring and the carboxylic acid group provide sites for further functionalization, allowing chemists to tailor the molecule for specific pharmacological targets.

One of the most compelling aspects of 2-isopropoxy-2-phenylacetic acid is its role in the synthesis of advanced materials. The compound's ability to undergo various chemical modifications makes it a valuable candidate for creating polymers and coatings with enhanced properties. For instance, its incorporation into polymeric matrices can improve thermal stability and mechanical strength. This has led to investigations into its use in high-performance composites and specialty coatings.

The synthesis of 2-isopropoxy-2-phenylacetic acid typically involves the reaction of phenylacetyl chloride with isopropanol in the presence of a base catalyst. This reaction proceeds via nucleophilic substitution, where the isopropanol attacks the carbonyl carbon of phenylacetyl chloride, forming the desired product. The reaction conditions can be optimized to achieve high yields and purity, making it a practical choice for industrial-scale production.

The pharmacological potential of 2-isopropoxy-2-phenylacetic acid has been further explored in recent studies. Researchers have demonstrated that derivatives of this compound exhibit anti-inflammatory and analgesic properties comparable to existing NSAIDs. These findings suggest that further development could lead to novel therapeutic agents with improved efficacy and reduced side effects. The carboxylic acid group can be esterified or amidated to enhance solubility and bioavailability, making it an attractive scaffold for drug design.

In addition to its pharmaceutical applications, 2-isopropoxy-2-phenylacetic acid has shown promise in agrochemical research. Its structural features make it a suitable candidate for developing new pesticides and herbicides. By modifying the substituents on the phenyl ring and the isopropoxy group, chemists can create compounds with targeted activity against specific pests while minimizing environmental impact.

The analytical characterization of CAS No. 5394-87-6, or 2-isopropoxy-2-phenylacetic acid, typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These methods provide detailed information about the molecular structure and purity of the compound. High-performance liquid chromatography (HPLC) is also commonly used to assess purity and identify impurities.

The industrial significance of 2-isopropoxy-2-phenylacetic acid cannot be overstated. Its versatility as a synthetic intermediate has made it indispensable in both academic research laboratories and industrial settings. The ability to easily modify its structure allows chemists to explore a wide range of chemical transformations, leading to innovative applications across multiple disciplines.

In conclusion, 2-isopropoxy-2-phenylacetic acid (CAS No. 5394-87-6) is a multifunctional compound with significant potential in pharmaceuticals, materials science, and agrochemicals. Its unique structural features enable diverse chemical modifications, making it a valuable tool for researchers seeking to develop new materials and therapeutic agents. As research continues to uncover new applications for this compound, its importance in modern chemistry is likely to grow even further.

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